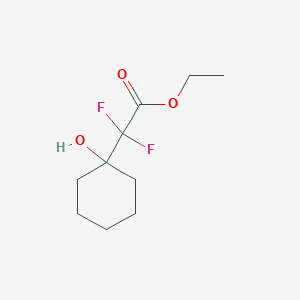

Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O3/c1-2-15-8(13)10(11,12)9(14)6-4-3-5-7-9/h14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLYDCQOXRXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCCCC1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248288 | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92207-61-9 | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92207-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-1-hydroxycyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,2 Difluoro 2 1 Hydroxycyclohexyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. For Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate, the most logical disconnection is the carbon-carbon bond between the difluoroacetyl moiety and the cyclohexyl ring.

This primary disconnection suggests a polar reaction between a nucleophilic difluoroenolate equivalent and an electrophilic carbonyl compound. The two key synthons generated are:

An acyl anion equivalent corresponding to the ethyl difluoroacetate (B1230586) moiety.

A cationic equivalent derived from the cyclohexyl ring.

The most practical synthetic equivalents for these synthons are a difluoroenolate derived from an ethyl difluoroacetate precursor and the readily available ketone, cyclohexanone (B45756) . A secondary disconnection involves the ester functional group, which can be formed through esterification of a corresponding carboxylic acid, although this is often less direct than forming the C-C bond with the ester already in place.

Key Precursors and Starting Materials in Difluoro-alpha-hydroxy Ester Synthesis

The success of the synthesis hinges on the selection of appropriate starting materials that can be efficiently converted into the target molecule. Based on the retrosynthetic analysis, the principal precursors are:

Cyclohexanone : This cyclic ketone serves as the electrophilic partner in the key carbon-carbon bond-forming step. It is a widely available and inexpensive industrial chemical.

Ethyl Difluoroacetate Precursors : The choice of the nucleophilic partner's precursor defines the specific synthetic route. Common choices include:

Ethyl bromodifluoroacetate : The classic precursor for Reformatsky-type reactions.

Ethyl difluoroacetate : Used in reactions where a difluoroenolate is generated by deprotonation, though this can be challenging.

α,α-difluoro-β-keto esters or salts : These serve as precursors in decarboxylative methods for generating difluoroenolates. nih.govacs.orgnih.gov

The synthesis of these precursors, particularly ethyl difluoroacetate and its halogenated derivatives, is a critical preliminary step, with various industrial processes developed for their production. chemicalbook.comgoogleapis.comgoogle.comgoogle.com

Established Reaction Pathways and Mechanistic Considerations

Several reliable methods have been established for the synthesis of α,α-difluoro-β-hydroxy esters. These pathways primarily differ in how the key difluoroenolate intermediate is generated and reacted.

The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters and is particularly well-suited for this target molecule. wikipedia.orgbyjus.com The reaction involves the in situ generation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester and metallic zinc. adichemistry.comlibretexts.org

The general mechanism proceeds as follows:

Oxidative Addition : Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent. wikipedia.orglibretexts.org

Nucleophilic Addition : This organozinc compound, which is less basic and reactive than Grignard or organolithium reagents, then adds nucleophilically to the carbonyl carbon of cyclohexanone. adichemistry.comorganic-chemistry.org This reduced reactivity prevents unwanted side reactions like addition to the ester group. wikipedia.orglibretexts.org

Workup : An acidic workup protonates the resulting zinc alkoxide to yield the final product, this compound. wikipedia.org

This method is highly effective for forming the C-C bond between the difluoroester and ketone moieties. acs.orgthieme-connect.combeilstein-journals.org Variations using other metals like samarium, chromium, or titanium have also been developed. wikipedia.orgnih.gov

Table 1: Key Features of the Reformatsky Reaction

| Feature | Description | Reference |

|---|---|---|

| Reagents | Ethyl bromodifluoroacetate, Cyclohexanone, Zinc metal | beilstein-journals.org |

| Intermediate | Organozinc enolate (Reformatsky enolate) | wikipedia.orgadichemistry.com |

| Key Advantage | High chemoselectivity; the enolate does not react with the ester group. | libretexts.org |

| Solvents | Typically inert solvents such as THF, diethyl ether, or benzene. | byjus.comadichemistry.com |

An alternative and increasingly popular method for generating difluoroenolates is through decarboxylation. nih.gov This approach avoids the direct use of halogenated precursors and often proceeds under mild conditions. researchgate.net In this strategy, a precursor like an α,α-difluoro-β-keto ester or its corresponding salt is heated, often in the presence of a Lewis acid catalyst, to induce the loss of carbon dioxide and generate a difluoroenolate. acs.orgnih.gov

For the synthesis of the target molecule, the reaction would involve:

Precursor Synthesis : Preparation of a suitable β-keto-α,α-difluoro ester or carboxylate salt.

Decarboxylation : Heating the precursor to generate the difluoroenolate intermediate. Ytterbium(III) triflate (Yb(OTf)₃) is a known promoter for this type of Krapcho decarboxylation. acs.orgnih.gov

Aldol (B89426) Addition : The in situ generated difluoroenolate attacks cyclohexanone in an aldol-type reaction to form the desired product.

This method provides a valuable alternative to the classical Reformatsky reaction, especially with the development of stable, easy-to-handle difluoroenolate precursors. nih.govsemanticscholar.org

This pathway represents a fundamentally different synthetic logic, where the difluoroacetate unit is constructed or modified on a pre-existing alcohol. One hypothetical route could involve the hydroxymethylation of a difluoro compound, although this is less common for tertiary alcohols.

A more plausible, though multi-step, approach involves the esterification of a pre-formed α,α-difluoro-α-(1-hydroxycyclohexyl)acetic acid.

Acid Synthesis : The corresponding carboxylic acid would first be synthesized using methods analogous to those described above (e.g., a Reformatsky reaction with a silyl-protected haloform, followed by deprotection and oxidation).

Esterification : The resulting acid would then be esterified with ethanol (B145695) under acidic conditions (e.g., Fischer esterification) to yield the final product.

While synthetically viable, this route is less convergent and generally less efficient than directly using ethyl bromodifluoroacetate or a related precursor.

These strategies involve introducing the fluorine atoms onto a non-fluorinated carbon skeleton at a later stage of the synthesis. They are categorized by the nature of the fluorine source.

Electrophilic Fluorination : This approach would start with the enolate of ethyl (1-hydroxycyclohexyl)acetate. The enolate, being electron-rich, acts as a nucleophile that attacks an electrophilic fluorine source. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for this purpose. nih.govsapub.orgorganic-chemistry.org The reaction would proceed by generating the enolate of the β-hydroxy ester (likely requiring protection of the hydroxyl group first) and then treating it with the electrophilic fluorinating agent. Achieving difluorination can be challenging and may require harsh conditions or specific substrates. sapub.org

Nucleophilic Fluorination : This strategy typically involves the displacement of leaving groups by a nucleophilic fluoride (B91410) source (e.g., potassium fluoride). nih.gov A hypothetical precursor for the target molecule could be ethyl 2,2-dichloro-2-(1-hydroxycyclohexyl)acetate. The two chlorine atoms would be substituted by fluoride ions. However, such Sₙ2 reactions at a sterically hindered tertiary carbon are difficult, and elimination reactions can be a significant competing pathway. More advanced methods for nucleophilic fluorination of α-diazocarbonyl compounds have been developed but may not be directly applicable to this specific target. nih.govucla.edu

Table 2: Comparison of Fluorination Strategies

| Strategy | Fluorine Source | Nature of Carbon Intermediate | Key Challenge |

|---|---|---|---|

| Electrophilic | Selectfluor®, NFSI | Nucleophilic (Enolate) | Controlling the degree of fluorination and side reactions. nih.govorganic-chemistry.org |

| Nucleophilic | Potassium Fluoride (KF) | Electrophilic (e.g., α,α-dichloro ester) | Steric hindrance and competing elimination reactions. nih.govucla.edu |

Chemo- and Regioselective Functionalization of Cyclohexane (B81311) Derivatives

The primary challenge in the synthesis of this compound is the precise and selective formation of the C-C bond between the cyclohexane ring and the difluoroacetate group. The Reformatsky reaction is a classic and effective method for this transformation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.

In this context, the reaction involves the addition of an organozinc reagent, derived from ethyl bromodifluoroacetate, to cyclohexanone. The chemoselectivity of this reaction is critical; the organozinc reagent must react exclusively with the carbonyl group of cyclohexanone without undergoing self-condensation or other side reactions. The regioselectivity is inherently controlled as the nucleophilic attack occurs at the electrophilic carbonyl carbon of the cyclohexanone ring.

Key aspects of this functionalization include:

Reagent Formation: The zinc enolate of ethyl bromodifluoroacetate is formed in situ. The activation of zinc (e.g., with I2 or TMSCl) is often crucial for the successful initiation of the reaction.

Solvent Effects: The choice of solvent significantly impacts the reaction's success. Aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, or diethyl ether are commonly used to stabilize the organozinc intermediate.

Reaction Conditions: The reaction is typically performed under inert atmospheric conditions (e.g., nitrogen or argon) to prevent the deactivation of the metallic zinc and the reactive organozinc species.

The outcome of this approach is the direct formation of the carbon skeleton of the target molecule, yielding the tertiary alcohol upon aqueous workup.

Stereochemical Control and Diastereoselective Approaches

Achieving stereochemical control is a significant challenge in the synthesis of molecules with chiral centers. For this compound, the carbon atom bearing the hydroxyl group is a stereocenter. Therefore, developing enantioselective and diastereoselective methods is crucial for obtaining optically pure isomers.

Enzymatic catalysis offers a powerful and environmentally benign approach to establishing stereocenters with high fidelity. nih.govfrontiersin.org Biocatalysts, such as alcohol dehydrogenases (ADHs), are particularly effective for the asymmetric reduction of prochiral ketones. nih.gov

In the synthesis of this compound, an enzymatic reduction strategy would be applied to the precursor ketone, ethyl 2,2-difluoro-2-(cyclohexan-1-one)acetate. This precursor can be synthesized via the addition of the difluoroacetyl group to cyclohexanone followed by oxidation. The subsequent enzymatic reduction of the ketone can yield the desired (R)- or (S)-enantiomer of the final product with high enantiomeric excess (ee).

The process typically involves:

Enzyme Selection: Screening a panel of ADHs from various microbial sources (e.g., Lactobacillus kefir, Thermus thermophilus) to identify a catalyst with high activity and selectivity for the specific substrate. rsc.org

Cofactor Regeneration: ADHs require a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH). An in situ cofactor regeneration system, often employing a sacrificial alcohol like 2-propanol and a secondary enzyme, is essential for an efficient and cost-effective process. rsc.org

Reaction Optimization: Key parameters such as pH, temperature, substrate concentration, and solvent system are optimized to maximize both the conversion rate and the enantioselectivity of the reduction. google.com

The table below illustrates typical results from screening different alcohol dehydrogenases for the reduction of ethyl 2,2-difluoro-2-(cyclohexan-1-one)acetate.

| Enzyme Source | Cofactor | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Lactobacillus kefir | NADPH | >99 | 98 | (R) |

| Rhodococcus ruber | NADH | 95 | 96 | (S) |

| Thermus thermophilus | NADPH | 89 | 92 | (R) |

| Saccharomyces cerevisiae | NADH | 78 | 85 | (S) |

This is an interactive data table. You can sort and filter the data as needed.

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. nih.gov This method uses chiral transition metal catalysts, typically based on ruthenium, rhodium, or iridium, to deliver hydrogen across a double bond (in this case, a C=O bond) in a stereoselective manner.

For the synthesis of chiral this compound, the precursor ketone is hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst. The catalyst consists of a metal center and a chiral ligand, which creates a chiral environment that directs the hydrogenation to one face of the carbonyl group.

Transfer hydrogenation is a related technique where a molecule other than H2 gas, such as isopropanol (B130326) or formic acid, serves as the hydrogen source. This method often offers practical advantages in terms of experimental setup.

Key factors influencing the success of these methods include:

Catalyst System: The choice of both the metal and the chiral ligand is paramount. Well-known ligands like BINAP, DuPhos, and various N,P-ligands have been successfully employed in similar reductions. nih.gov

Reaction Conditions: The reaction is sensitive to pressure, temperature, and solvent. Optimization of these parameters is necessary to achieve high conversion and enantioselectivity. rsc.org

The following table presents representative data for the asymmetric hydrogenation of ethyl 2,2-difluoro-2-(cyclohexan-1-one)acetate using different catalyst systems.

| Catalyst | Ligand | Solvent | H2 Pressure (bar) | Yield (%) | ee (%) |

| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | Isopropanol | 10 | 98 | 99 |

| [Ir(COD)Cl]2 | (R)-BINAP | Methanol | 50 | 96 | 97 |

| Rh(NBD)2BF4 | (S,S)-Et-DuPhos | THF | 20 | 92 | 95 |

This is an interactive data table. You can sort and filter the data as needed.

Beyond hydrogenation, chiral ligands can be used to promote other types of enantioselective transformations. For instance, a ligand-promoted enantioselective Reformatsky reaction can be envisioned. In such a scenario, a chiral ligand is added to the reaction mixture to coordinate with the zinc metal center. This chiral zinc complex then reacts with cyclohexanone, leading to the formation of one enantiomer of the product in excess.

The effectiveness of this approach depends on several factors:

Ligand Structure: Chiral amino alcohols, diamines, or diols are often effective ligands. The ligand must be able to form a stable, well-defined complex with the zinc enolate.

Stoichiometry: The reaction can be run with either a stoichiometric or a catalytic amount of the chiral ligand, although catalytic versions are more desirable.

Temperature: Low reaction temperatures often enhance enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

This method provides a direct route to the chiral product without the need for a separate reduction step, making it a potentially more atom-economical approach.

Optimization of Reaction Conditions and Process Parameters

Systematic optimization of reaction conditions is crucial for maximizing the yield, purity, and stereoselectivity of the synthesis of this compound, as well as for ensuring the scalability and economic viability of the process. researchgate.net

For a typical metal-mediated synthesis like the Reformatsky reaction, several parameters are investigated:

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the organometallic intermediate. A screening of solvents such as THF, dioxane, toluene, and diethyl ether is common. researchgate.net

Temperature: Temperature affects reaction rates and selectivity. While higher temperatures can increase the reaction rate, they may lead to decreased selectivity or the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time (e.g., by GC or TLC) is necessary to determine the point of maximum conversion without significant product degradation.

Reagent Stoichiometry: The molar ratio of cyclohexanone, ethyl bromodifluoroacetate, and zinc is optimized to ensure complete conversion of the limiting reagent while minimizing waste.

The table below shows a hypothetical optimization study for the Reformatsky reaction between cyclohexanone and ethyl bromodifluoroacetate.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl Ether | 35 (reflux) | 4 | 65 |

| 2 | THF | 66 (reflux) | 2 | 88 |

| 3 | Toluene | 80 | 2 | 75 |

| 4 | Dioxane | 80 | 2 | 91 |

| 5 | THF | 25 | 6 | 72 |

This is an interactive data table. You can sort and filter the data as needed.

For catalytic processes like asymmetric hydrogenation, optimization would focus on catalyst loading, hydrogen pressure, and substrate-to-catalyst ratio to find a balance between reaction efficiency and cost. mdpi.com

Chemical Reactivity and Transformations of Ethyl 2,2 Difluoro 2 1 Hydroxycyclohexyl Acetate

Reactivity of the alpha,alpha-Difluorinated Carbon Center

The carbon atom bearing two fluorine atoms is significantly influenced by the high electronegativity of fluorine. This electronic effect is central to its reactivity, particularly in nucleophilic interactions and the formation of stabilized carbanions.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

While the carbon-fluorine bond is generally strong, the gem-difluoroalkene motif, which could be formed from the title compound, is susceptible to nucleophilic attack. The two electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, making the difluorinated carbon atom electrophilic. Nucleophilic attack at this position can lead to an intermediate that subsequently eliminates a fluoride (B91410) ion, resulting in a net substitution of one of the fluorine atoms. This type of reaction, known as nucleophilic vinylic substitution, is a known pathway for the functionalization of gem-difluoroalkenes. For instance, phosphazene bases can catalyze the reaction of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals to produce monofluoroalkenes with high stereoselectivity. organic-chemistry.org

However, in the case of saturated systems like Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate, direct nucleophilic substitution of a fluorine atom is less common and would require harsh reaction conditions. The more prevalent reactivity at this center involves the formation of an enolate.

Formation and Reactions of Difluoroenolates

The acidity of the alpha-hydrogen in related α,α-difluoro esters is significantly increased by the electron-withdrawing effects of the two fluorine atoms and the adjacent ester group. This facilitates the formation of a difluoroenolate anion in the presence of a suitable base. These enolates are valuable intermediates in carbon-carbon bond-forming reactions.

A primary method for the synthesis of α,α-difluoro-β-hydroxy esters, including the title compound, is the Reformatsky reaction. wikipedia.orglscollege.ac.in This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orglscollege.ac.in In the context of this compound, its synthesis would likely involve the reaction of ethyl bromodifluoroacetate with cyclohexanone (B45756) in the presence of activated zinc. nih.govbeilstein-journals.org The resulting zinc difluoroenolate is less reactive than lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.orglscollege.ac.in

The generated difluoroenolate then adds to the carbonyl carbon of cyclohexanone to form the tertiary alcohol, yielding the target molecule. The general mechanism for the Reformatsky reaction is outlined below:

Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.

Dimerization and rearrangement: The resulting organozinc compound can exist as a dimer and rearranges to form zinc enolates.

Coordination: The carbonyl oxygen of the ketone coordinates to the zinc atom.

Carbon-carbon bond formation: A rearrangement occurs, forming a new carbon-carbon bond between the enolate and the ketone.

Acid workup: An acidic workup protonates the alkoxide to yield the β-hydroxy ester. wikipedia.org

Difluoroenolates can also be generated from α,α-difluoro-β-ketoesters through a decarboxylative aldol (B89426) reaction, highlighting another pathway for their formation and subsequent reaction with carbonyl compounds. nih.gov

Transformations of the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the cyclohexyl ring is a key site for further molecular modifications. Its reactivity is typical of tertiary alcohols, allowing for oxidation, elimination, and derivatization reactions.

Oxidation Reactions to Carbonyl Compounds

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.ukbyjus.com Oxidation would necessitate the cleavage of a carbon-carbon bond, which requires harsh conditions and often leads to a mixture of products. chemguide.co.ukbyjus.comchemistryviews.org

However, in the context of β-hydroxy-α,α-difluoro esters, oxidation of the hydroxyl group to the corresponding ketone is a feasible and synthetically useful transformation. nih.gov Reagents such as the Dess-Martin periodinane can be employed to achieve this oxidation under mild conditions. nih.gov This would convert this compound into Ethyl 2,2-difluoro-2-(1-oxocyclohexyl)acetate.

| Reactant | Reagent | Product |

| β-hydroxy-α,α-difluoro ester | Dess-Martin periodinane | β-keto-α,α-difluoro ester |

Dehydration and Elimination Reactions

The tertiary hydroxyl group can be eliminated through a dehydration reaction to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The mechanism for the dehydration of tertiary alcohols generally proceeds through an E1 pathway. libretexts.orgyoutube.com

The key steps of the E1 mechanism are:

Protonation of the hydroxyl group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgyoutube.com

For this compound, dehydration would likely lead to a mixture of isomeric alkenes, with the double bond being either endocyclic or exocyclic to the cyclohexane (B81311) ring. The regioselectivity of the elimination can be influenced by the reaction conditions and the reagents used. For instance, treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270) is another common method for the dehydration of tertiary alcohols, often favoring the less substituted alkene (Hofmann product) under certain steric conditions. researchgate.net Swern's reagent has also been shown to effect the regioselective dehydration of tertiary alcohols in cyclohexane rings. researchgate.net

| Alcohol Type | Dehydration Mechanism | Typical Conditions |

| Tertiary | E1 | Strong acid (e.g., H₂SO₄), heat |

| Tertiary | E2 | POCl₃, pyridine |

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The tertiary hydroxyl group can be derivatized to form ethers and esters, although these reactions can be sterically hindered.

Esterification: The direct esterification of a tertiary alcohol with a carboxylic acid is often difficult and inefficient due to steric hindrance and the potential for elimination reactions under acidic conditions. libretexts.org However, the reaction can be facilitated by using more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.org The reaction of the tertiary alcohol with an acyl chloride at room temperature would produce the corresponding ester and hydrogen chloride. libretexts.org Alternatively, cation exchange resins can be used as catalysts for the esterification of tertiary alcohols with carboxylic acids under non-aqueous conditions.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for the preparation of ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. masterorganicchemistry.com A more viable approach for synthesizing ethers from tertiary alcohols is through an Sₙ1-type reaction. This can be achieved by reacting the tertiary alcohol with a primary or secondary alkyl halide in a suitable solvent or by the acid-catalyzed addition of the alcohol to an alkene. masterorganicchemistry.com

| Derivative | Reagents |

| Ester | Acyl chloride or Acid anhydride |

| Ether | Acid-catalyzed addition to an alkene |

Chemical Behavior of the Ethyl Ester Moiety

The ethyl ester group in this compound is a key site for chemical transformations, primarily through reactions involving the electrophilic carbonyl carbon.

The ethyl ester can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the ethoxide leaving group. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Transesterification is another characteristic reaction where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol, often in the presence of an acid or base catalyst. This equilibrium-driven process is useful for synthesizing a variety of esters from a common precursor.

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Product |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid |

| Transesterification | Methanol, HCl (cat.) | Mthis compound |

The ethyl ester moiety can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide group and a subsequent second hydride attack on the resulting aldehyde intermediate to form the primary alcohol.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product |

| Ammonia (NH₃) | 2,2-difluoro-2-(1-hydroxycyclohexyl)acetamide |

| Primary Amine (RNH₂) | N-alkyl-2,2-difluoro-2-(1-hydroxycyclohexyl)acetamide |

| Grignard Reagent (RMgX) | Tertiary alcohol (after two additions) |

Ring-Opening and Rearrangement Reactions of the Cyclohexyl Moiety

The cyclohexyl moiety in this compound is generally stable. However, under specific and often harsh reaction conditions, ring-opening or rearrangement reactions could potentially occur, particularly if the hydroxyl group is transformed into a good leaving group. For instance, treatment with a strong acid could lead to dehydration and the formation of a carbocation, which might then undergo rearrangement or elimination reactions. However, such reactions are not commonly reported for this specific compound under normal laboratory conditions.

Influence of Fluorine on Compound Stability and Reactivity

The presence of two fluorine atoms on the α-carbon has a profound impact on the stability and reactivity of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly influences the properties of adjacent functional groups. nih.gov

Furthermore, the fluorine atoms can influence the acidity of the α-proton in related compounds, although in this specific molecule, there are no α-protons on the carbon bearing the fluorine atoms. The presence of fluorine often enhances the metabolic stability of molecules in a biological context by blocking sites of oxidative metabolism. nih.gov

Table 3: Key Effects of Fluorine Substitution

| Property | Influence of Difluoro Group | Rationale |

| Ester Reactivity | Increased | Strong electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the carbonyl carbon. |

| C-C Bond Strength | Strengthened | The inductive effect of fluorine shortens and strengthens adjacent carbon-carbon bonds. |

| Acidity of O-H Proton | Increased | The electron-withdrawing fluorine atoms can increase the acidity of the nearby hydroxyl proton through space. |

| Thermal Stability | Increased | The high strength of the C-F bond contributes to the overall stability of the molecule. |

Applications in Complex Chemical Synthesis and Molecular Design

Building Block for Fluorinated Organic Compounds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate serves as a valuable building block for the synthesis of a variety of fluorinated organic compounds. The presence of the difluoromethyl group (CF2) is of particular interest as it can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating the acidity of neighboring protons.

The reactivity of the hydroxyl and ester functionalities allows for a range of chemical transformations, enabling the introduction of the difluoro-cyclohexyl motif into larger, more complex molecules. For instance, the hydroxyl group can be derivatized or replaced, while the ester can be hydrolyzed, reduced, or converted into other functional groups, providing multiple avenues for structural elaboration.

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation as a structural motif, this compound is a precursor to several advanced synthetic intermediates. One of the key transformations is its dehydration to form ethyl 2-(cyclohexen-1-yl)-2,2-difluoroacetate and ethyl 2-cyclohexylidene-2,2-difluoroacetate. These α,β-unsaturated difluoroesters are highly valuable intermediates in their own right.

The electron-withdrawing nature of the difluoromethyl group makes the double bond in these unsaturated esters susceptible to a variety of nucleophilic addition reactions. This reactivity allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of complex difluorinated acyclic and cyclic systems. These intermediates are particularly useful in the construction of fluorinated analogues of biologically active compounds and materials with unique electronic properties.

Role in the Elaboration of Chiral Molecular Architectures

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound plays a crucial role in the construction of chiral molecular architectures. The key to accessing chiral versions of this compound lies in the enantioselective Reformatsky reaction.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. nih.govnih.gov In the case of this compound, the reaction is conducted between an ethyl difluoroacetate (B1230586) derivative, such as ethyl iododifluoroacetate, and cyclohexanone (B45756).

To achieve enantioselectivity, a chiral ligand is employed to control the stereochemical outcome of the reaction. Research has shown that the use of specific chiral amino alcohol ligands, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, can lead to the formation of the desired enantiomer of this compound with high levels of enantiomeric excess. researchgate.net This enantiomerically enriched product can then be used as a chiral building block in the synthesis of complex, stereochemically defined molecules.

The ability to introduce a difluorinated stereocenter with a hydroxyl group provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with potentially improved pharmacological profiles.

Contributions to Methodological Development in Organic Synthesis

The study and application of this compound and related α,α-difluoro-β-hydroxy esters have contributed to the broader development of new synthetic methodologies. The challenges associated with the stereoselective synthesis of these compounds have spurred the development of more efficient and selective catalysts and reaction conditions for the Reformatsky and related reactions.

Furthermore, the unique reactivity of the difluoromethyl group adjacent to a hydroxyl function has led to the exploration of novel transformations. For example, the dual role of similar compounds, such as ethyl bromodifluoroacetate, as both a C1 synthon and a difluoroalkylating reagent highlights the versatile reactivity of this class of molecules. researchgate.net The insights gained from studying the chemistry of this compound can be applied to the design of new synthetic strategies for the construction of other complex fluorinated molecules.

The development of efficient methods for the synthesis and functionalization of α,α-difluoro-β-hydroxy esters has expanded the toolbox of synthetic organic chemists, enabling the creation of molecules with previously inaccessible structural motifs and functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR spectra (¹H, ¹³C, ¹⁹F, or 2D) for Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate were found. While NMR data is available for other ethyl difluoroacetate (B1230586) derivatives and compounds containing a hydroxycyclohexyl group, this information cannot be used to describe the specific spectral characteristics of the target molecule. rsc.orgrsc.orgsigmaaldrich.com

¹H and ¹³C NMR for Detailed Structural Elucidation

Specific chemical shifts, coupling constants, and structural assignments for this compound are not available in the public domain.

¹⁹F NMR for Probing Fluorine Environments and Coupling

While ¹⁹F NMR is a critical technique for analyzing fluorinated compounds, providing insights into the electronic environment of the fluorine atoms, no specific ¹⁹F NMR data for this compound could be located. rsc.orgichorlifesciences.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete chemical structure and stereochemistry of a molecule by revealing through-bond and through-space correlations. princeton.eduyoutube.comsdsu.edu However, no COSY, HSQC, HMBC, or NOESY spectra for this compound have been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides a precise mass measurement, allowing for the confirmation of a compound's molecular formula. Analysis of fragmentation patterns can further elucidate its structure. rsc.orgrsc.org Unfortunately, no high-resolution mass spectrometry data for this compound is currently available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

FT-IR and Raman spectroscopy are used to identify functional groups and provide information about molecular conformation. nih.govresearchgate.netnih.gov A search for these spectra for this compound did not yield any results. The characteristic vibrational frequencies for the hydroxyl, ester, and difluoroacetyl groups in this specific molecular arrangement have not been reported.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. There is no evidence that this compound has been crystallized and analyzed by this method. researchgate.netresearchgate.net

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate and related α,α-difluoro-α-hydroxy esters often relies on classical methods such as the Reformatsky reaction. This reaction involves the use of organozinc reagents, which, while effective, can generate stoichiometric amounts of metallic waste, posing environmental concerns. Future research will undoubtedly focus on the development of more atom-economical and environmentally benign synthetic methodologies.

Furthermore, electrochemical synthesis represents a powerful and sustainable alternative. rsc.orghhu.de Anodic oxidation methods could be explored for the selective fluorination of suitable precursors. hhu.de The use of electricity as a "traceless" reagent aligns perfectly with the principles of green chemistry, minimizing the need for hazardous chemical oxidants. hhu.de The development of electrochemical methods for the direct difluorination of β-keto esters or related substrates could provide a more direct and efficient route to the target molecule.

Another area of focus will be the development of flow chemistry processes. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Finally, the use of biocatalysis should not be overlooked. Enzymes, operating under mild conditions in aqueous media, offer unparalleled selectivity. While the direct enzymatic synthesis of a gem-difluoro compound might be challenging, the use of enzymes for the stereoselective reduction of a precursor ketone or the resolution of a racemic mixture could be a viable and highly sustainable strategy.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the interplay between the gem-difluoroester and the tertiary alcohol functionalities. Future research will aim to uncover and exploit novel reactivity patterns to access a wider range of structurally diverse molecules.

A key area of investigation will be the selective functionalization of the tertiary hydroxyl group . Due to steric hindrance and the electron-withdrawing nature of the adjacent difluoromethyl group, this alcohol may exhibit unique reactivity. The development of methods for its selective etherification, esterification, or displacement will be crucial for the synthesis of new derivatives.

Dehydration reactions of this compound could lead to the formation of α,β-unsaturated difluoroesters. These unsaturated systems are valuable Michael acceptors and could participate in a variety of conjugate addition reactions, providing access to a wide array of functionalized cyclohexyl derivatives. The reactivity of these gem-difluoroalkenes as electrophiles is a known characteristic that can be exploited for the synthesis of more complex molecules. rsc.org

Furthermore, the gem-difluoroester moiety itself can be a site for various transformations. Decarboxylative cross-coupling reactions could be explored to replace the ester group with other functionalities, such as aryl, vinyl, or alkyl groups. This would open up avenues for the synthesis of novel difluoromethylated cyclohexyl compounds.

The potential for intramolecular cyclization reactions should also be investigated. By introducing appropriate functional groups elsewhere in the molecule, it may be possible to trigger cyclizations involving either the hydroxyl or the ester group, leading to the formation of novel heterocyclic systems containing a difluorinated stereocenter.

Advancements in Stereoselective Synthesis for Enhanced Enantio- and Diastereocontrol

The synthesis of this compound generates a chiral center at the carbon bearing the hydroxyl group. The ability to control the absolute and relative stereochemistry of this center is of utmost importance, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

A significant challenge and a key area for future research is the development of asymmetric Reformatsky reactions . hhu.de The use of chiral ligands to control the enantioselectivity of the addition of the difluoroenolate to cyclohexanone (B45756) is a promising strategy. hhu.de Recent advances in the asymmetric difluoro-Reformatsky reaction have shown the potential of using chiral amino alcohols as ligands to achieve high enantiomeric excess. hhu.de

Organocatalysis also offers a powerful tool for stereoselective synthesis. Chiral organocatalysts could be employed to catalyze the enantioselective addition of a difluoroacetate (B1230586) pronucleophile to cyclohexanone. This approach avoids the use of metals and often proceeds under mild reaction conditions.

Another important strategy is the ruthenium-catalyzed asymmetric transfer hydrogenation of a precursor α,α-difluoro-β-keto ester. This method has been shown to be highly effective for the synthesis of enantioenriched α,α-difluoro-β-hydroxy esters with excellent enantioselectivities.

Furthermore, enzyme-catalyzed kinetic resolution of racemic this compound could be a viable approach to obtain the pure enantiomers. Lipases are particularly well-suited for the selective acylation or deacylation of one enantiomer, allowing for the separation of the two.

The development of methods for diastereoselective synthesis will also be crucial when additional stereocenters are present in the cyclohexyl ring or in substituents. This will require a deep understanding of the steric and electronic factors that govern the approach of the nucleophile to the carbonyl group.

| Synthetic Strategy | Potential for Stereocontrol | Key Research Focus |

| Asymmetric Reformatsky Reaction | High Enantioselectivity | Development of novel chiral ligands. |

| Organocatalysis | High Enantioselectivity | Design of efficient chiral organocatalysts. |

| Asymmetric Transfer Hydrogenation | Excellent Enantioselectivity | Optimization of catalyst systems for broader substrate scope. |

| Enzymatic Kinetic Resolution | High Enantiomeric Purity | Screening for suitable enzymes and reaction conditions. |

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future synthesis of this compound will increasingly incorporate these principles.

A primary focus will be on the use of greener solvents . Traditional organic solvents often have significant environmental and health impacts. Research will be directed towards utilizing benign alternatives such as water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions would be an even more sustainable approach.

Improving atom economy is another key principle of green chemistry. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, as mentioned earlier, are inherently more atom-economical than stoichiometric reactions.

The use of renewable feedstocks is also a critical aspect of sustainable chemistry. While the core structure of this compound is currently derived from petrochemical sources, future research could explore the use of bio-based starting materials for the synthesis of the cyclohexanone and ethyl acetate (B1210297) fragments.

Finally, the development of energy-efficient synthetic methods will be important. This could involve the use of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. Photochemical methods, which utilize light as a clean energy source, also hold promise for the development of more sustainable synthetic processes.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. |

| Improved Atom Economy | Development of catalytic reactions to minimize waste. |

| Use of Renewable Feedstocks | Exploration of bio-based sources for starting materials. |

| Energy Efficiency | Application of microwave, ultrasound, or photochemical methods. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of ethyl acetate derivatives with fluorinated cyclohexanol precursors. For example, analogous compounds like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are synthesized via acid-catalyzed esterification under reflux, with controlled temperature (70–90°C) and catalysts like sulfuric acid . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via recrystallization or chromatography. Impurities often arise from incomplete fluorination or side reactions, necessitating NMR and HPLC for purity validation.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR identifies fluorine environments, while NMR resolves hydroxyl and ester protons. IR spectroscopy confirms carbonyl (C=O, ~1740 cm) and hydroxyl (-OH, ~3400 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles, with SHELXL refining thermal parameters and validating hydrogen bonding (e.g., cyclohexanol OH···O interactions) . Disordered fluorine atoms may require constraints during refinement.

Q. What role do fluorine atoms play in the compound’s reactivity and potential pharmacological applications?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The difluoroacetate moiety also increases lipophilicity, improving membrane permeability. In pharmacological studies, fluorinated analogs are screened for anti-inflammatory or anticancer activity via enzyme inhibition assays (e.g., COX-2 or kinase targets) . Computational docking (AutoDock Vina) predicts binding affinities, guiding structural optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

- Methodological Answer : Contradictions arise from twinning, disorder, or poor diffraction quality. Strategies include:

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Refinement : SHELXL’s TWIN and BASF commands model twinning, while PART instructions handle disordered atoms. Residual density maps guide alternative conformations .

- Validation : R < 5% and CC/CC > 90% ensure data reliability. PLATON’s ADDSYM checks for missed symmetry .

Q. What experimental strategies optimize the regioselectivity of functional group transformations in derivatives?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces nitro to amino groups without affecting fluorine or ester moieties .

- Hydroxyl Protection : TBSCl or acetyl groups prevent undesired cyclohexanol oxidation during ester hydrolysis .

- Comparative Table :

Q. How do computational methods contribute to understanding the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Molecular dynamics (GROMACS) simulate binding to COX-2, revealing hydrogen bonds between the hydroxyl group and Arg120.

- QM/MM : Hybrid quantum mechanics/molecular mechanics calculates activation barriers for esterase-mediated hydrolysis .

- ADMET Prediction : SwissADME forecasts logP (~2.5) and bioavailability score (>0.55), prioritizing derivatives for in vivo testing .

Q. What are the stability profiles of the compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolysis studies (pH 1–13, 37°C) show ester cleavage at pH >10, forming 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid. LC-MS monitors degradation products .

- Thermal Stability : TGA/DSC reveals decomposition >200°C. Accelerated stability testing (40°C/75% RH, 6 months) confirms solid-state integrity via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.